molecular formula C5H12NO2P B10838087 (1-Amino-3-methyl-butyl)-phosphinic acid

(1-Amino-3-methyl-butyl)-phosphinic acid

Cat. No.: B10838087
M. Wt: 149.13 g/mol
InChI Key: UMMREILHNONHFP-UHFFFAOYSA-N
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Description

(1-Amino-3-methyl-butyl)-phosphinic acid is an organic compound that features both an amino group and a phosphinic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Amino-3-methyl-butyl)-phosphinic acid can be achieved through several methods. One common approach involves the reaction of ®-1-amino-3-methylbutane-1-pinacol borate hydrochloride with appropriate reagents under mild conditions . The process typically includes steps such as amino protection, boron ester exchange, and deprotection .

Industrial Production Methods

Industrial production methods for this compound often involve scalable processes that ensure high yield and purity. These methods may include the use of specific catalysts and solvents to optimize the reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(1-Amino-3-methyl-butyl)-phosphinic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, the Kabachnik–Fields reaction, which involves the reaction of aldehydes, anilines, and phosphites, can be catalyzed by zirconium tetraisopropoxide in the presence of benzoic acid .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the Kabachnik–Fields reaction can yield α-aminophosphonates, which are analogs of α-amino acids .

Scientific Research Applications

(1-Amino-3-methyl-butyl)-phosphinic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of various organic compounds.

    Biology: It is studied for its potential role in enzyme inhibition and as a transition-state analog.

    Medicine: It is investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes involved in disease processes.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (1-Amino-3-methyl-butyl)-phosphinic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes by mimicking the transition state of the substrate during the enzymatic reaction. This inhibition can lead to the modulation of various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Amino-3-methyl-butyl)-phosphinic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to inhibit enzymes by mimicking transition states makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C5H12NO2P

Molecular Weight

149.13 g/mol

IUPAC Name

3-methylbutanimidoylphosphonous acid

InChI

InChI=1S/C5H12NO2P/c1-4(2)3-5(6)9(7)8/h4,6-8H,3H2,1-2H3

InChI Key

UMMREILHNONHFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=N)P(O)O

Origin of Product

United States

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